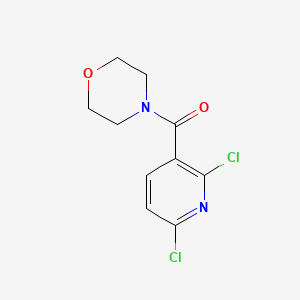

(2,6-Dichloropyridin-3-yl)(morpholino)methanone

CAS No.: 415700-14-0

Cat. No.: VC3892922

Molecular Formula: C10H10Cl2N2O2

Molecular Weight: 261.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 415700-14-0 |

|---|---|

| Molecular Formula | C10H10Cl2N2O2 |

| Molecular Weight | 261.1 g/mol |

| IUPAC Name | (2,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C10H10Cl2N2O2/c11-8-2-1-7(9(12)13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |

| Standard InChI Key | PLAVALNMGZAHSU-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl |

| Canonical SMILES | C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₀Cl₂N₂O₂, with a molecular weight of 261.10 g/mol . The structure comprises a 2,6-dichloropyridin-3-yl group linked to a morpholine ring via a methanone bridge. Key features include:

-

Chlorine Substituents: The 2,6-dichloro configuration on the pyridine ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .

-

Morpholino Group: The morpholine moiety contributes to solubility in polar solvents and influences hydrogen-bonding interactions .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀Cl₂N₂O₂ | |

| Molecular Weight | 261.10 g/mol | |

| XLogP3-AA | 1.9 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A common method involves reacting 2,6-dichloropyridine-3-carbonyl chloride with morpholine under basic conditions . Regioselectivity in NAS reactions is influenced by steric and electronic factors: bulky 3-substituents (e.g., morpholino methanone) favor substitution at the 6-position of the pyridine ring .

Reactivity Profile

-

Nucleophilic Substitution: The 2- and 6-chlorine atoms are susceptible to displacement by amines, alkoxides, or thiols, enabling derivatization .

-

Electrophilic Aromatic Substitution: The electron-deficient pyridine ring undergoes nitration or sulfonation at the 4-position, though this is less common due to deactivation by chlorine .

Biological Activity and Applications

Medicinal Chemistry Applications

-

Intermediate in Drug Synthesis: Serves as a precursor for kinase inhibitors and antimicrobial agents .

-

Structure-Activity Relationships (SAR): Electron-withdrawing groups at the pyridine 3-position improve metabolic stability and target engagement .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Dichloropyridine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume